molecular formula C13H17N5O2S B7578321 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine

1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No. B7578321
M. Wt: 307.37 g/mol
InChI Key: JNGHVGNSVSDVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine, also known as PIPES, is a commonly used buffer in biochemistry and molecular biology research. It is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. PIPES is a versatile buffer that is used in a variety of applications, including protein purification, enzyme assays, and electrophoresis.

Mechanism of Action

1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine acts as a buffer by accepting or donating protons in solution. It has a pKa of 7.5, which makes it an effective buffer at pH values between 6.5 and 8.5. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is a zwitterionic buffer, which means that it has both a positive and negative charge at physiological pH. This property allows 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine to maintain a constant pH in biological experiments.
Biochemical and Physiological Effects:
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has no known biochemical or physiological effects on living organisms. It is commonly used in vitro and does not interact with living cells or tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a buffer in biological experiments include its ability to maintain a constant pH over a wide range of temperatures and its low interference with biological molecules. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is also relatively easy to prepare and has a low cost.
The limitations of using 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a buffer include its limited buffering capacity at pH values outside of its optimal range and its potential to form complexes with metal ions. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine may interfere with some assays that rely on colorimetric or fluorescence measurements.

Future Directions

There are several future directions for the use of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in biological research. One area of interest is the development of new 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine derivatives with improved buffering capacity and stability. Another area of interest is the use of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine may have potential applications in drug delivery and gene therapy.

Synthesis Methods

The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine involves the reaction of pyridine-4-carboxaldehyde with 1-(1H-imidazol-5-ylsulfonyl)piperazine in the presence of a base. The resulting product is then purified by recrystallization. The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is relatively simple and can be performed in a standard laboratory setting.

Scientific Research Applications

1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is commonly used as a buffer in a variety of biological experiments. It is used to maintain a constant pH in solutions containing proteins, enzymes, and nucleic acids. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is also used in electrophoresis to separate proteins and nucleic acids based on their charge and size. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is used in the purification of proteins and enzymes.

properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c19-21(20,13-9-15-11-16-13)18-7-5-17(6-8-18)10-12-1-3-14-4-2-12/h1-4,9,11H,5-8,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGHVGNSVSDVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.